molecular formula C9H8N2S B1597879 5-(4-Methylphenyl)-1,2,4-thiadiazole CAS No. 175205-59-1

5-(4-Methylphenyl)-1,2,4-thiadiazole

Cat. No.: B1597879
CAS No.: 175205-59-1
M. Wt: 176.24 g/mol
InChI Key: AMMKYYUZGBXXKP-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 4-methylphenyl group. Thiadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of the 4-methylphenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, 5-(4-Methylphenyl)-1,2,4-thiadiazole is investigated for its antimicrobial, antifungal, and anticancer properties. It has shown promising activity against various pathogens and cancer cell lines.

    Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antipyretic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in pathogens. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-thiadiazole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.

    5-(4-Chlorophenyl)-1,2,4-thiadiazole: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical properties and biological effects.

    5-(4-Nitrophenyl)-1,2,4-thiadiazole:

Uniqueness

5-(4-Methylphenyl)-1,2,4-thiadiazole is unique due to the presence of the 4-methylphenyl group, which enhances its stability and reactivity. This structural feature allows for a broader range of chemical modifications and potential applications compared to similar compounds. Its diverse biological activities and potential therapeutic applications further highlight its significance in scientific research and industry.

Properties

IUPAC Name

5-(4-methylphenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMKYYUZGBXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372327
Record name 5-(4-methylphenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175205-59-1
Record name 5-(4-methylphenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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